molecular formula C13H19FN2O B359202 (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-48-1

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No. B359202
CAS RN: 626209-48-1
M. Wt: 238.3g/mol
InChI Key: RBDOLGPRWKKECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an amine derivative that includes a 4-fluorobenzyl group and a 2-morpholin-4-yl-ethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 4-fluorobenzyl chloride, a potential precursor, can be synthesized from 4-fluorotoluene via a chlorination reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a fluorine atom at the 4-position and linked to a morpholine ring via an ethylamine chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-fluorobenzyl chloride, a related compound, is a clear, colorless to light yellow liquid with a density of 1.342 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Pyrido[3,4-d]pyrimidines : A method was developed for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. This involved condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by reaction with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).

  • Synthesis of 3-Fluoroalkyl-3-oxopropionates : Ethyl 3-polyfluoroalkyl-3-oxopropionates were synthesized by reacting with triethyl orthoformate and primary aliphatic, aromatic, and heterocyclic amines. This led to ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates (Pryadeina et al., 2007).

Biological Activity

  • Antimicrobial Activities : A compound related to "(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine" showed promising antimicrobial activities, including antibacterial and antifungal effects (Bektaş et al., 2007).

  • Antitumor Activity : 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide was found to inhibit the proliferation of cancer cell lines (Lu et al., 2017).

Material Science

  • Organic Light-Emitting Device Applications : Derivatives of this compound have been used in the design and synthesis of materials for organic light-emitting devices (OLEDs). These materials showed promise as standard-red light-emitting materials for OLED applications (Luo et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. As an amine, it could potentially act as a base or nucleophile .

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, 4-fluorobenzylamine, a related compound, is classified as a combustible liquid that causes severe skin burns and eye damage .

Future Directions

The future directions would depend on the specific applications of this compound. It could potentially be used in the synthesis of pharmaceuticals, agrochemicals, or materials, among other possibilities .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDOLGPRWKKECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234167
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

CAS RN

626209-48-1
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626209-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.